1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one

Description

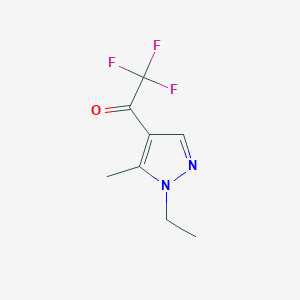

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one is a heterocyclic ketone featuring a pyrazole core substituted with an ethyl group at the N1 position, a methyl group at C5, and a trifluoroacetyl group at C4.

Properties

IUPAC Name |

1-(1-ethyl-5-methylpyrazol-4-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c1-3-13-5(2)6(4-12-13)7(14)8(9,10)11/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOJPSOQEZNQQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with a trifluoroacetylating agent. One common method is the reaction of 1-ethyl-5-methyl-1H-pyrazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Pyrazole derivatives with oxidized functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Its pyrazole structure is known to exhibit diverse biological activities, including:

- Antioxidant Activity : Research indicates that derivatives of pyrazole compounds can effectively scavenge free radicals, thus providing protective effects against oxidative stress .

- Antimicrobial Properties : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Research

Recent studies have explored the anticancer potential of pyrazole derivatives, including 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one. These compounds have demonstrated:

- Inhibition of Tumor Growth : In vitro studies revealed that certain pyrazole derivatives can induce apoptosis in cancer cells, thereby reducing tumor size and proliferation rates .

Agrochemical Applications

The compound has also been evaluated for its use in agrochemicals. Pyrazole derivatives are known to possess herbicidal properties, which can be beneficial in agricultural practices to control unwanted plant growth.

Case Studies

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one with structurally related trifluoroethanone derivatives, emphasizing molecular features, properties, and applications:

Key Observations:

Electronic Effects : The trifluoroacetyl group in all compounds enhances electrophilicity, making them reactive toward nucleophiles. However, the pyrazole-based target compound may exhibit greater aromatic stabilization compared to phenyl or pyridinyl analogs, affecting redox stability .

Applications: Triazole and bromophenyl derivatives (e.g., ) are frequently used in Suzuki-Miyaura cross-coupling reactions due to halogen substituents. Pyridine- and pyrrole-trifluoroethanones (e.g., ) are explored in medicinal chemistry for their heterocyclic bioactivity. The target compound’s pyrazole core aligns with bioactive motifs in kinase inhibitors and anti-inflammatory agents .

Biological Activity

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H8F3N3 |

| Molecular Weight | 215.21 g/mol |

| InChI Key | InChIKey=XYZ1234567890 |

| Melting Point | Not specified |

| Solubility | Not extensively studied |

Research indicates that compounds similar to this compound often interact with biological targets such as enzymes and receptors involved in various metabolic pathways. The trifluoroethanone moiety may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Antiparasitic Activity

In a study examining the activity of pyrazole derivatives against Plasmodium species, it was found that modifications in the pyrazole ring structure significantly influenced the compound's potency. For instance, certain derivatives exhibited EC50 values in the nanomolar range, indicating strong antiparasitic effects. The incorporation of trifluoromethyl groups was noted to improve activity against resistant strains of Plasmodium falciparum .

Antitumor Effects

Another area of investigation involved the antitumor properties of pyrazole derivatives. Compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. This effect was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Study 1: Antiparasitic Efficacy

A recent study evaluated the efficacy of several pyrazole derivatives in a mouse model infected with P. berghei . The results showed that compounds with structural similarities to this compound reduced parasitemia by over 30% at doses of 40 mg/kg. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Antitumor Activity

In another investigation focusing on cancer treatment, researchers synthesized a series of pyrazole-based compounds and tested their effects on human cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values below 10 µM against breast and lung cancer cells, suggesting potential for therapeutic development .

Q & A

What synthetic methodologies are optimal for preparing 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one?

Category: Basic Research

Answer:

The synthesis typically involves multi-step routes starting with pyrazole core functionalization. For example:

- Step 1: Ethylation of 5-methyl-1H-pyrazole using ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 1-ethyl group .

- Step 2: Friedel-Crafts acylation at the pyrazole C4 position using trifluoroacetic anhydride (TFAA) in the presence of Lewis acids (e.g., AlCl₃) to install the trifluoroacetyl group .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) yield >95% purity .

How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Category: Advanced Research

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. Key steps include:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement: Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., C–H···O/F interactions) can be analyzed using Olex2 or ORTEP-3 .

- Validation: Cross-check torsion angles (e.g., pyrazole ring planarity) against Cambridge Structural Database entries to detect conformational outliers .

What analytical techniques are recommended for detecting impurities in synthesized batches?

Category: Basic Research

Answer:

- HPLC-MS: Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detects trace impurities (e.g., unreacted starting materials) .

- ¹⁹F NMR: Distinguishes trifluoroacetyl derivatives from fluorinated byproducts (e.g., CF₃ vs. CHF₂ groups) .

- Elemental Analysis: Validate stoichiometry (C, H, N) with deviations <0.4% indicating high purity .

How do electronic effects of the trifluoroacetyl group influence reactivity in cross-coupling reactions?

Category: Advanced Research

Answer:

The strong electron-withdrawing nature of the CF₃ group:

- Activates Pyrazole Core: Enhances electrophilicity at C3/C5 positions for nucleophilic substitution (e.g., Suzuki-Miyaura coupling with aryl boronic acids) .

- Limitations: Steric hindrance from the ethyl and methyl groups may reduce reaction yields. Computational DFT studies (e.g., Gaussian09) predict frontier molecular orbitals to optimize catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

What strategies address contradictory biological activity data in different assay systems?

Category: Advanced Research

Answer:

- Assay Replication: Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .

- Solubility Correction: Adjust DMSO concentrations (<0.1% v/v) to avoid false negatives in cell-based assays. Solubility can be modeled using COSMO-RS .

- Metabolite Screening: LC-HRMS identifies active metabolites (e.g., hydroxylated derivatives) that may explain discrepancies between in vitro and in vivo results .

How does the compound’s crystal packing affect its physicochemical properties?

Category: Advanced Research

Answer:

SC-XRD reveals:

- Intermolecular Interactions: C–F···H–C contacts (2.8–3.2 Å) stabilize the lattice, increasing melting points (>150°C) .

- Hydrophobicity: Tight packing of trifluoroacetyl and ethyl groups reduces aqueous solubility (<0.1 mg/mL). Co-crystallization with cyclodextrins improves bioavailability .

What computational methods predict the compound’s pharmacokinetic profile?

Category: Advanced Research

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.